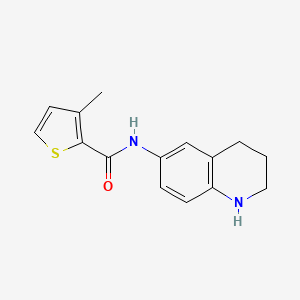
3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide
描述
3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a synthetic organic compound with the molecular formula C15H16N2OS It is characterized by the presence of a thiophene ring, a quinoline moiety, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cyclization reaction involving a suitable precursor, such as a 2-bromo-3-methylthiophene.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), various nucleophiles (amines, thiols)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted thiophene derivatives
科学研究应用
3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide has several scientific research applications:
作用机制
The mechanism of action of 3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
- 3-methyl-N-(1,2,3,4-tetrahydroisoquinolin-6-yl)thiophene-2-carboxamide
- 3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide
- 3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)benzene-2-carboxamide
Uniqueness
3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is unique due to its specific combination of a thiophene ring and a quinoline moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
生物活性
3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a synthetic organic compound characterized by its unique molecular structure that includes a thiophene ring and a quinoline moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The molecular formula of this compound is C15H16N2OS. The synthesis typically involves multi-step organic reactions including the formation of the quinoline moiety through the Pictet-Spengler reaction and subsequent coupling with the thiophene ring via amide bond formation.
The biological activity of this compound is believed to arise from its interaction with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes or receptors involved in cellular proliferation and survival pathways, particularly in cancer cells.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Activity
Recent investigations have focused on the compound's anticancer potential. In vitro studies have demonstrated that it can induce cell cycle arrest and apoptosis in several cancer cell lines, including lung and renal carcinoma cells.
| Cell Line | GI% (Growth Inhibition) | IC50 (µM) |
|---|---|---|
| HOP-92 (Lung) | 71.8 | 11.70 |
| NCI-H460 (Lung) | 66.12 | 19.92 |
| ACHN (Renal) | 66.02 | 15.00 |
The growth inhibition percentages and IC50 values indicate that the compound is particularly effective against renal carcinoma cells, suggesting a targeted therapeutic potential.
Case Studies
- Study on Cell Cycle Arrest : A study evaluated the effects of the compound on RFX 393 renal carcinoma cells, demonstrating significant arrest at the G0-G1 phase of the cell cycle with treated populations increasing to 84.36% compared to controls .
- Enzymatic Assays : The compound was subjected to enzymatic assays to assess its inhibitory activity against CDK2 and TRKA kinases, showing promising results with IC50 values comparable to established inhibitors.
Research Findings
Recent research highlights the compound's dual role as both an antimicrobial and anticancer agent. Its ability to interact with multiple biological targets makes it a candidate for further exploration in drug development.
属性
IUPAC Name |
3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-10-6-8-19-14(10)15(18)17-12-4-5-13-11(9-12)3-2-7-16-13/h4-6,8-9,16H,2-3,7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISHSIFMHAXKLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2=CC3=C(C=C2)NCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















